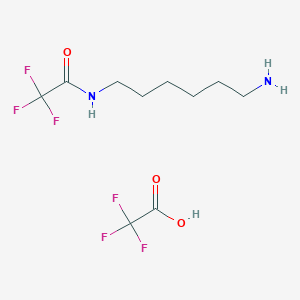

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

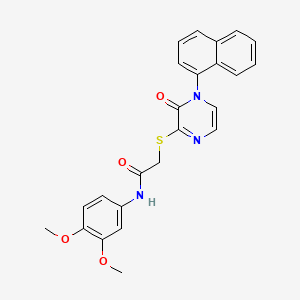

“N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid” is a cross-linking reagent that can react with an amine-reactive group and a thiol group . It is a white solid that is soluble in DMSO, DMF, or H2O .

Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in DMSO, DMF, or H2O . The molecular weight is 310 .Wissenschaftliche Forschungsanwendungen

Intracellular Calcium Measurement

One notable application is in the measurement of intracellular calcium levels using fluorine-labeled chelators. Symmetrically substituted difluoro derivatives of chelators exhibit significant 19F NMR chemical shifts upon chelating divalent cations, facilitating the determination of free Ca2+ concentration in biological samples. This technique has been applied to measure intracellular calcium in mouse thymocytes, demonstrating its utility in biological research and potential in understanding cellular signaling processes (Smith et al., 1983).

GC-MS Analysis of Amino Acids

In the realm of analytical chemistry, derivatives of N-(6-aminohexyl)-2,2,2-trifluoroacetamide are utilized in gas chromatography-mass spectrometry (GC-MS) analysis of amino acids. These derivatives serve as effective derivatization agents, improving the analytical characteristics of amino acid detection. This application highlights the chemical's role in enhancing the precision and reliability of amino acid quantification, crucial for biochemical and medical research (Sobolevsky et al., 2003).

Trifluoroacetylation of Compounds

The trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions has been achieved using N-methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), demonstrating the compound's versatility as a reagent. This process results in neutral trifluoroacetamides, which are important in synthetic organic chemistry for protecting functional groups during synthesis (Donike, 1973).

Synthesis of Chiral Compounds

N-(6-aminohexyl)-2,2,2-trifluoroacetamide is instrumental in the synthesis of chiral compounds, as demonstrated in the preparation of the hydroxy amino acid moiety of potent antiulcerogenic compounds. This application underscores the chemical's role in creating complex molecular architectures with specific stereochemical configurations, pivotal in the development of pharmaceutical agents (Gesson et al., 1989).

Safety and Hazards

This compound is potentially harmful. Prolonged or repeated exposure should be avoided. It should not get in eyes, on skin, or on clothing. After handling, one should wash thoroughly. If eye or skin contact occurs, affected areas should be washed with plenty of water for 15 minutes and medical advice should be sought. In case of inhaling or swallowing, the individual should be moved to fresh air and medical advice should be sought immediately .

Wirkmechanismus

Target of Action

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid primarily targets proteins, peptides, or other molecules containing free thiol groups . It is a cross-linking reagent that can react with an amine-reactive group and a thiol group .

Mode of Action

The compound this compound interacts with its targets by forming covalent bonds. It reacts with an amine-reactive group and a thiol group, thereby creating a cross-link .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving proteins with free thiol groups. The compound’s ability to cross-link these proteins can lead to changes in protein structure and function .

Pharmacokinetics

It is known that the compound is soluble in dmso, dmf, or water , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By cross-linking proteins, the compound can alter protein conformation and potentially affect protein function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at -20°C and protected from light, especially when in solution . These conditions can help maintain the compound’s stability and ensure its effective action.

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHCTCQQZPAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)

![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)

![N-(4-bromo-3-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2695259.png)

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2695268.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2695278.png)